molecular formula C17H16N2O2S B4854963 3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate

3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate

Cat. No.: B4854963
M. Wt: 312.4 g/mol
InChI Key: CTVYNSSFPOCUIW-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)propyl N-phenylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with a propyl halide to introduce the propyl group. Finally, the resulting compound is treated with phenyl isocyanate to form the N-phenylcarbamate moiety .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. For example, microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis of benzothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzothiazole ring, propyl linker, and N-phenylcarbamate group. This specific structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-17(18-13-7-2-1-3-8-13)21-12-6-11-16-19-14-9-4-5-10-15(14)22-16/h1-5,7-10H,6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVYNSSFPOCUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate
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3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate
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3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate
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3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate

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